molecular formula C28H22F2N2O4 B11701465 N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide)

N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide)

Cat. No.: B11701465
M. Wt: 488.5 g/mol
InChI Key: KTVBXEBISBMEMW-UHFFFAOYSA-N
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Description

N,N’-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide) is a complex organic compound characterized by its unique structure, which includes ethoxyphenoxy and fluorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide) typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenol with 1,3-dibromobenzene to form 5-(4-ethoxyphenoxy)benzene-1,3-diyl. This intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N,N’-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[5-(4-methoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide)
  • N,N’-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-chlorobenzamide)

Uniqueness

N,N’-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide) is unique due to its specific combination of ethoxyphenoxy and fluorobenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H22F2N2O4

Molecular Weight

488.5 g/mol

IUPAC Name

N-[3-(4-ethoxyphenoxy)-5-[(3-fluorobenzoyl)amino]phenyl]-3-fluorobenzamide

InChI

InChI=1S/C28H22F2N2O4/c1-2-35-24-9-11-25(12-10-24)36-26-16-22(31-27(33)18-5-3-7-20(29)13-18)15-23(17-26)32-28(34)19-6-4-8-21(30)14-19/h3-17H,2H2,1H3,(H,31,33)(H,32,34)

InChI Key

KTVBXEBISBMEMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)NC(=O)C3=CC(=CC=C3)F)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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